2-Amino-3-phenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-phenylpentanoic acid is an organic compound that belongs to the class of amino acids. It features an amino group (-NH₂), a carboxyl group (-COOH), and a phenyl group attached to the third carbon of the pentanoic acid chain. This compound is structurally similar to other amino acids but has unique properties due to the presence of the phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Amino-3-phenylpentanoic acid can be synthesized through several methods. One common approach is the amidomalonate synthesis, which involves the alkylation of diethyl acetamidomalonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation . Another method is the reductive amination of α-keto acids with ammonia and a reducing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-phenylpentanoic acid has diverse applications in scientific research:
Wirkmechanismus
2-Amino-3-phenylpentanoic acid can be compared with other amino acids such as phenylalanine and tyrosine:
Phenylalanine: Similar structure but lacks the additional carbon in the pentanoic acid chain.
Tyrosine: Contains a hydroxyl group on the phenyl ring, which imparts different chemical properties.
Uniqueness: The unique structure of this compound, with its extended carbon chain and phenyl group, provides distinct chemical reactivity and biological activity compared to other amino acids .
Vergleich Mit ähnlichen Verbindungen
- Phenylalanine
- Tyrosine
- Leucine (similar aliphatic chain but without the phenyl group)
Eigenschaften
Molekularformel |
C11H15NO2 |
---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-amino-3-phenylpentanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-9(10(12)11(13)14)8-6-4-3-5-7-8/h3-7,9-10H,2,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
VGHSTKSUXOSXQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.